molecular formula C11H22ClNO2 B2556203 Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride CAS No. 2305253-92-1

Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride

Cat. No.: B2556203
CAS No.: 2305253-92-1
M. Wt: 235.75
InChI Key: BXQPJRHGVFCYOB-UHFFFAOYSA-N
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Description

Methyl 5-tert-butylpiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a tert-butyl substituent at the 5-position of the piperidine ring and a methyl ester group at the 2-position, with a hydrochloride salt formation. This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry due to its rigid, sterically hindered structure, which can influence molecular interactions and stability in target molecules .

Properties

IUPAC Name

methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQPJRHGVFCYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Piperidine Ring Formation

The piperidine core of methyl 5-tert-butylpiperidine-2-carboxylate is typically constructed via intramolecular cyclization of linear precursors. A prominent method involves the use of lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate a tert-butyl-protected amino ester, enabling ring closure. For example, 1-tert-butyl-5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate undergoes deprotonation at -78°C in tetrahydrofuran (THF), followed by reaction with acetic formic anhydride to induce cyclization. This yields a dihydropyrrole intermediate, which is subsequently treated with trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (Boc) protections, affording the piperidine derivative in 82.9% yield.

Catalytic hydrogenation represents an alternative route, where intermediates such as tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-yl)piperidine-1-carboxylate are reduced under hydrogen gas in the presence of palladium on carbon. This method ensures high stereoselectivity, critical for pharmaceutical applications.

Esterification and Protecting Group Management

The methyl ester moiety is introduced either early in the synthesis via esterification of a carboxylic acid precursor or retained through protective strategies. In one approach, a tert-butyl-protected piperidine carboxylic acid is treated with thionyl chloride to generate the acid chloride, which is then reacted with methanol to form the methyl ester. This method avoids racemization and achieves yields exceeding 90%.

Protecting groups such as Boc and tert-butyl esters are strategically employed to shield reactive sites during cyclization. For instance, the tert-butyl group on the piperidine nitrogen is retained until the final deprotection step, where TFA in dichloromethane cleaves the Boc group, leaving the tert-butyl substituent intact. This dual-protection strategy minimizes side reactions and simplifies purification.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is accomplished by dissolving the piperidine derivative in ethyl acetate and treating it with hydrochloric acid (HCl) gas or a concentrated HCl solution. The resulting precipitate is filtered and washed with cold ether to yield the hydrochloride salt with >95% purity. Analytical techniques such as ¹H NMR and high-resolution mass spectrometry (HRMS) confirm the structure, with characteristic peaks for the tert-butyl group (δ 1.48–1.49 ppm) and methyl ester (δ 3.70 ppm).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature control during cyclization (-78°C to 5°C), stoichiometric ratios of LHMDS (1.8–2.2 equiv), and solvent selection (THF for cyclization, dichloromethane for deprotection). Catalytic hydrogenation requires precise pressure regulation (20–50 psi H₂) and catalyst loading (5–10% Pd/C).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity Source
Cyclization/LHMDS 1-tert-butyl-5-methyl-2-Boc-pentanedioate LHMDS, TFA 82.9% 98%
Catalytic Hydrogenation tert-butyl piperidine-4-carboxylate Pd/C, H₂ 75% 95%
Acid Chloride Route Piperidine-2-carboxylic acid SOCl₂, MeOH 90% 99%

Challenges and Innovations

A major challenge lies in avoiding epimerization during esterification, addressed by using mild conditions and non-polar solvents. Recent advances include microwave-assisted coupling reactions, reducing reaction times from hours to minutes. Additionally, enzymatic resolution techniques have been explored to enhance enantiomeric excess, though scalability remains a hurdle.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

  • Kinase Inhibition :
    • Piperidine derivatives have been studied for their ability to inhibit various kinases, including ERK5, which plays a crucial role in cancer cell signaling pathways. The inhibition of such kinases can lead to reduced cell proliferation and migration, making these compounds potential anti-cancer agents .
  • Cell Proliferation and Apoptosis Modulation :
    • Research indicates that methyl 5-tert-butylpiperidine-2-carboxylate can modulate pathways related to cell proliferation and apoptosis. This modulation is particularly relevant in the context of cancer therapeutics, where controlling cell growth is essential .
  • Pharmacokinetic Properties :
    • Studies on related compounds suggest that modifications to the piperidine structure can influence pharmacokinetic properties such as clearance rates and bioavailability. Understanding these properties is vital for developing effective therapeutic agents .

Case Study 1: ERK5 Inhibition

A study focusing on the inhibitory effects of piperidine derivatives on ERK5 demonstrated significant activity with certain compounds showing IC₅₀ values indicating their potency as therapeutic agents. The study provided insights into how these compounds could impact cancer treatment strategies by inhibiting pathways that promote tumor growth and metastasis .

Compound IDIC₅₀ (nM)Clearance (mL/min/kg)Half-life (min)Oral Bioavailability (%)
32a77 ± 4148042
32k>1000LowVariableLow

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that modifications to the piperidine structure can lead to variable clearance rates and half-lives in vivo. Some derivatives exhibited prolonged half-lives, suggesting potential for sustained therapeutic effects, which is crucial for developing effective treatments .

Summary of Biological Activities

Activity TypeObservationsReferences
Kinase InhibitionSignificant inhibition of ERK5; implications in cancer therapy
Cell ProliferationModulation of proliferation pathways in cancer cells
PharmacokineticsVariable clearance rates; low bioavailability noted

Mechanism of Action

The mechanism of action of Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: The molecular formula is inferred as C₁₂H₂₃NO₂·HCl (exact data conflicts in evidence; one source lists C₁₂H₁₄N₂O₃·HCl, which may reflect a typographical error) .
  • Molecular Weight: Approximately 277.8 g/mol (calculated based on C₁₂H₂₃NO₂·HCl).
  • Applications : Used in the synthesis of complex molecules, particularly in drug discovery and development, where its tert-butyl group enhances lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to structurally related piperidine-based hydrochlorides, focusing on substitution patterns, functional groups, and stereochemistry. Key examples from include:

Compound Name Molecular Formula Key Functional Groups Substituent Positions Similarity Score
Methyl 5-tert-butylpiperidine-2-carboxylate·HCl C₁₂H₂₃NO₂·HCl Methyl ester, tert-butyl 5-tert-butyl, 2-ester Reference
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid·HCl C₆H₁₁NO₃·HCl Hydroxyl, carboxylic acid 5-hydroxyl, 2-acid 0.95
Methyl 4-hydroxypiperidine-2-carboxylate C₈H₁₅NO₃ Methyl ester, hydroxyl 4-hydroxyl, 2-ester 0.85
Piperidine-2-carboxylic acid methyl ester·HCl C₇H₁₃NO₂·HCl Methyl ester 2-ester 0.71

Structural Insights :

  • The methyl ester at position 2 is a common feature, but positional isomers (e.g., 4-hydroxyl vs. 5-tert-butyl) significantly alter solubility and reactivity.

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP compared to hydroxyl-bearing analogs, enhancing membrane permeability .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, but steric hindrance in the target compound may reduce solubility relative to less hindered analogs like (2S,5S)-5-hydroxypiperidine-2-carboxylic acid·HCl .
  • Stability : The tert-butyl group may confer greater stability under acidic conditions compared to esters with electron-withdrawing substituents .

Biological Activity

Methyl 5-tert-butylpiperidine-2-carboxylate; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antiviral and neuropharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Methyl 5-tert-butylpiperidine-2-carboxylate; hydrochloride is a piperidine derivative characterized by its bulky tert-butyl group, which influences its pharmacokinetic properties. The chemical structure can be represented as follows:

C10H19NO2HCl\text{C}_{10}\text{H}_{19}\text{NO}_2\cdot \text{HCl}

This structure is significant as it impacts the compound's solubility, permeability, and interaction with biological targets.

Research indicates that piperidine derivatives, including methyl 5-tert-butylpiperidine-2-carboxylate, exhibit various mechanisms of action. Notably, they have been studied for their antiviral properties , particularly against influenza viruses. A study demonstrated that modifications in the piperidine structure could enhance anti-influenza activity by improving binding affinity to viral targets and altering metabolic stability .

Table 1: Structure-Activity Relationship (SAR) of Piperidine Derivatives

CompoundStructureEC50 (μM)Activity
P114F5Structure13.9Anti-influenza
6aStructure2.33Enhanced activity
6bStructure10.0Moderate activity

The table above summarizes findings from a structure-activity relationship study demonstrating how specific modifications can lead to significant changes in biological activity.

Antiviral Activity

In vitro studies have shown that methyl 5-tert-butylpiperidine-2-carboxylate exhibits antiviral activity against several strains of influenza virus. The compound's mechanism involves inhibiting viral replication post-entry into host cells, which is critical for controlling viral infections .

Neuropharmacological Effects

Beyond antiviral properties, piperidine derivatives have been investigated for their neuropharmacological effects. For instance, some studies suggest that these compounds may act as GABA reuptake inhibitors , potentially offering therapeutic benefits for neurological disorders . The ability to modulate GABAergic neurotransmission is particularly relevant in the context of anxiety and depression treatment.

Case Studies

  • Antiviral Efficacy : A study evaluated the efficacy of several piperidine derivatives against influenza A virus strains. Methyl 5-tert-butylpiperidine-2-carboxylate was among those tested, showing promising results with an EC50 value indicating effective inhibition of viral replication without significant cytotoxicity in mammalian cell lines .
  • Neuropharmacological Assessment : Another research effort focused on the neuropharmacological profile of piperidine derivatives, including methyl 5-tert-butylpiperidine-2-carboxylate. The study highlighted its potential as a selective modulator of neurotransmitter systems, suggesting applications in treating mood disorders .

Q & A

Q. Structural Confirmation :

  • FTIR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and hydrochloride salt (N–H stretch, 2500–3000 cm⁻¹) .
  • NMR : ¹H NMR for tert-butyl protons (δ ~1.2 ppm) and piperidine ring protons (δ 3.0–4.0 ppm) .
  • X-ray Crystallography : Use SHELX programs for crystal structure determination if single crystals are obtained .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers at –20°C, away from moisture and oxidizers, based on stability data for similar hydrochlorides .

Q. What physicochemical properties influence its experimental applications?

  • Key Properties :
  • Solubility : Hydrochloride salts typically exhibit high aqueous solubility (e.g., Meperidine HCl: 50 mg/mL), enabling formulation in polar solvents .
  • Melting Point : Analogous piperidine derivatives melt between 150–200°C; DSC analysis is recommended to determine exact values .
  • Stability : Hydrolytically sensitive under basic conditions; avoid prolonged exposure to pH >7 .

Q. How is the hydrochloride salt form confirmed experimentally?

  • Tests :
  • Chloride Ion Verification : Use USP 〈191〉 tests (e.g., silver nitrate precipitation) .
  • TGA : Mass loss corresponding to HCl release (~100–150°C) confirms salt formation .

Advanced Research Questions

Q. How can factorial design optimize synthesis conditions?

  • Strategy : Apply a 2³ factorial design to variables like temperature (20–100°C), solvent polarity (acetonitrile vs. dioxane), and catalyst loading (e.g., Pd(OAc)₂). Analyze yield and purity via ANOVA .
  • Case Study : For analogous compounds, tert-butanol under inert atmospheres improved yields by 30% .

Q. How to resolve contradictions between spectroscopic data and expected structures?

  • Troubleshooting :
  • Discrepant NMR Peaks : Re-examine reaction steps for unintended side products (e.g., over-alkylation) using LC-MS.
  • XRD vs. Computational Models : Refine SHELXL parameters or re-crystallize in alternative solvents to resolve chiral center ambiguities .

Q. How does pH and temperature affect the compound’s stability in formulations?

  • Experimental Design :

Accelerated Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .

pH Profiles : Test solubility and decomposition kinetics in buffers (pH 1–10). Hydrochloride salts are typically stable at pH 3–6 .

Q. What computational methods predict reactivity in catalytic processes?

  • Tools :
  • DFT Calculations : Model transition states for ester hydrolysis or tert-butyl group interactions using Gaussian or ORCA.
  • Docking Studies : For pharmacological applications, simulate binding to targets (e.g., opioid receptors) using AutoDock Vina .

Q. How to assess enantiomeric purity and its impact on bioactivity?

  • Methodology :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases .
  • Pharmacological Assays : Compare IC₅₀ values of enantiomers in receptor-binding studies. For analogs like Meperidine, (R)-enantiomers show higher activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.